molecular formula C19H17ClIP B1589018 (Chloromethyl)triphenylphosphonium iodide CAS No. 68089-86-1

(Chloromethyl)triphenylphosphonium iodide

Cat. No. B1589018
CAS RN: 68089-86-1
M. Wt: 438.7 g/mol
InChI Key: YMNRWRKDEPEIAQ-UHFFFAOYSA-M
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Description

(Chloromethyl)triphenylphosphonium iodide is a chemical compound used for research and development purposes .


Synthesis Analysis

The synthesis of (Chloromethyl)triphenylphosphonium iodide involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .


Molecular Structure Analysis

The molecular weight of (Chloromethyl)triphenylphosphonium iodide is 438.67 . The molecular formula is C19H17ClIP .


Chemical Reactions Analysis

The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .

Scientific Research Applications

Carbon-Carbon Bond Formation

Crystallographic Applications

  • The compound's structure and interactions in ferrocene derivatives have been studied, providing insights into molecular interactions and crystallography (Glidewell, Zakaria, Ferguson, & Gallagher, 1994).

Dehalogenation of α-Halo Carbonyl Compounds

  • Triphenylphosphonium iodide, a closely related compound, has been used for dehalogenation of α-halo carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Kamiya, Tanmatu, & Ishii, 1992).

Corrosion Inhibition

  • Phosphonium iodide derivatives, including chloromethyl variants, have been investigated for their corrosion inhibitive effects, particularly in acidic environments. This has implications for materials science and industrial applications (Mansouri, Sekhri, Rahim, & Tabchouche, 2016).

Inhibition Studies in Chemistry

  • The compound's derivatives have been used in various inhibition studies, showing its broad application in different chemical reactions (Khaled, 2004).

Mitochondrial Targeting in Therapeutics

  • A study by Guo et al. (2016) explores the use of triphenylphosphonium derivatives, related to chloromethyltriphenylphosphonium iodide, for targeted mitochondrial therapy, highlighting potential applications in medical research (Guo, Yu, Wang, Tan, & Li, 2016).

Synthesis of Phosphonium Salts

  • Vogt et al. (1993) focused on the synthesis and crystal structure of iodomethyltriphenylphosphonium iodide, demonstrating the compound's relevance in the preparation of phosphonium salts (Vogt, Lauritsen, Riesel, Löwis, & Reck, 1993).

Safety And Hazards

The safety data sheet for (Chloromethyl)triphenylphosphonium iodide indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Future research directions include the development of therapeutic drugs capable of restoring mitochondrial function, which is highly significant and critically needed . The use of (Chloromethyl)triphenylphosphonium iodide in the treatment of a variety of diseases such as neurodegeneration and cancer is being explored .

properties

IUPAC Name

chloromethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNRWRKDEPEIAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClIP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466379
Record name (Chloromethyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)triphenylphosphonium iodide

CAS RN

68089-86-1
Record name (Chloromethyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethyl)triphenylphosphonium iodide
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(Chloromethyl)triphenylphosphonium iodide
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Citations

For This Compound
10
Citations
F Bouchikhi, E Rossignol, M Sancelme, B Aboab… - European journal of …, 2008 - Elsevier
… Compound D was prepared in 51% yield by a Wittig reaction performed with chloromethyl triphenylphosphonium iodide in the presence of isatine E (Scheme 1). In order to improve the …
Number of citations: 45 www.sciencedirect.com
D Bae, JW Nam, H Park, P Chaudhary… - Journal of Natural …, 2023 - ACS Publications
The stereoselective total synthesis of dechlorotrichotoxin A, alongside the synthesis of a 1:1 10E/Z mixture of trichotoxin A, was successfully achieved, commencing from the natural …
Number of citations: 3 pubs.acs.org
M Sassatelli, E Debiton, B Aboab… - European journal of …, 2006 - Elsevier
A convenient synthesis of indolin-2-ones substituted in the 3 position by an aminomethylene group bearing different amino acid moieties is described. Their antiproliferative activities …
Number of citations: 54 www.sciencedirect.com
A Caso, A Mangoni, G Piccialli, V Costantino… - Acs Omega, 2017 - ACS Publications
A chiral pool protocol toward the synthesis of the smenamide family of natural products is described. Two stereoisomers of smenamide A, namely, ent-smenamide A and 16-epi-…
Number of citations: 24 pubs.acs.org
YR Gao, YQ Wang - Natural products and bioprospecting, 2018 - Springer
… Then 150 underwent Wittig olefination with chloromethyl triphenylphosphonium iodide to provided 151 with Z geometry. The amine part 152 was obtained through the sequent N-…
Number of citations: 15 link.springer.com
JJ Gosper, M Ali - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… Porphyrin 2tf can be converted into chloroalkenes 3 and 4 in virtually quantitative yield by treatment with chloromethyltriphenylphosphonium iodide and a single equivalent of potassium …
Number of citations: 32 pubs.rsc.org
BT Fahr - 1998 - search.proquest.com
The Aplysiapyranoids are four halogenated monoterpenes isolated from the marine mollusc aplysia kurodai. Because of its interesting structure and its cytotoxicity, we undertook and …
Number of citations: 0 search.proquest.com
MR Buchmeiser, N Schuler, G Kaltenhauser… - …, 1998 - ACS Publications
The synthesis and living metathesis polymerization of five different conjugatively spaced ferrocenylacetylenes, (2-ethynylphenyl)ferrocene (3), (Z)-but-1-en-3-ynylferrocene (4), (E)-but-1-…
Number of citations: 100 pubs.acs.org
F Eymery, B Iorga, P Savignac - Synthesis, 2000 - thieme-connect.com
Due to their versatility, b-keto ylides, a-halo ylides, diazomethylphosphonates, halomethylphosphonates and enolphosphates constitute a class of useful phosphorus reagents for …
Number of citations: 56 www.thieme-connect.com
S Redon, M Wierzbicki, J Prunet - Tetrahedron Letters, 2013 - Elsevier
Two new syntheses of benzyl C-glycosides have been developed. The first one involves an unprecedented oxa-Michael cyclisation and the second one relies on an efficient gold-…
Number of citations: 14 www.sciencedirect.com

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